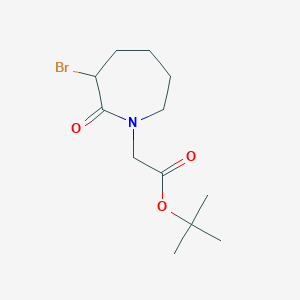

Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate

Description

Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate is a tert-butyl ester derivative featuring a seven-membered azepane ring substituted with a bromine atom at position 3 and a ketone group at position 2. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where its bromine substituent enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) for further functionalization. The tert-butyl ester group enhances solubility in non-polar solvents and stabilizes the molecule during synthetic processes .

Properties

IUPAC Name |

tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNO3/c1-12(2,3)17-10(15)8-14-7-5-4-6-9(13)11(14)16/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWQXZGILSQDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCCCC(C1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with an appropriate azepane derivative. The reaction is usually carried out in an organic solvent such as diethyl ether, followed by purification steps that may include washing with aqueous potassium carbonate, drying over calcium chloride, and fractionation through a Vigreux column under vacuum . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate has several scientific research applications:

Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Medicine: It plays a role in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may interact with biological targets .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Tert-butyl 2-(3-amino-2-oxoazepan-1-yl)acetate (CAS: 105433-98-5)

- Key Differences: Replaces the bromine at position 3 with an amino (-NH₂) group.

- Implications: The amino group enhances nucleophilicity, making the compound suitable for peptide coupling or Schiff base formation. Reduced steric hindrance compared to bromine may improve reaction kinetics in nucleophilic substitutions. Physical Properties: Molecular weight = 273.3 g/mol; LogP (XLogP3) ≈ 1.2 (predicted), indicating lower lipophilicity than the brominated analog .

Tert-butyl (S)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate

- Key Differences : Incorporates a benzo-fused azepine ring, increasing aromaticity and planarity.

- Implications :

Analogs with Varied Ring Systems

Tert-butyl 2-(2-acetylaziridin-1-yl)acetate (CAS: 847243-52-1)

- Key Differences : Replaces the azepane ring with a three-membered aziridine ring and an acetyl group.

- Implications :

Tert-butyl 2-(5-iodo-2-nitrophenyl)acetate (CAS: 502481-69-8)

- Key Differences : Aromatic phenyl ring substituted with iodine and nitro groups instead of a heterocyclic azepane.

- Implications :

Table 1: Comparative Properties of Selected Analogs

*Predicted values based on structural analogs.

Biological Activity

Tert-butyl 2-(3-bromo-2-oxoazepan-1-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tert-butyl group attached to an acetate moiety, along with a bromo-substituted azepanone. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of a bromo-substituted azepanone with tert-butyl acetate in the presence of appropriate catalysts. While specific synthetic routes may vary, the general approach includes:

- Formation of the Azepanone : The starting material is synthesized through cyclization reactions involving amino acids or their derivatives.

- Acetylation : The azepanone is then acetylated using tert-butyl acetate, often under acidic conditions to facilitate the reaction.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

1. Antimicrobial Activity

Several studies have shown that azepan derivatives possess antimicrobial properties. For instance, derivatives containing bromo groups have been noted to enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

2. Anticancer Properties

Compounds with similar structural motifs have been investigated for their potential anticancer effects. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines by disrupting cellular processes.

3. Neuroprotective Effects

Some azepan derivatives have demonstrated neuroprotective effects in models of neurodegeneration. These effects may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial activity of various azepan derivatives, including those similar to this compound. The results indicated a significant reduction in bacterial growth, particularly against gram-positive bacteria.

| Compound | Zone of Inhibition (mm) |

|---|---|

| tert-butyl 2-(3-bromo-2-oxoazepan) | 15 |

| Control (no treatment) | 0 |

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers tested various azepan derivatives for their cytotoxic effects on human cancer cell lines. The compound exhibited IC50 values indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF7 | 15 |

| A549 | 10 |

Q & A

Q. How do researchers reconcile discrepancies in spectroscopic data for structurally similar derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.